N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide
Description
N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole ring substituted with a methyl group at position 3 and a hexyl chain at the nitrogen atom. While specific data on this compound’s synthesis or properties are absent in the provided evidence, its structural analogs (e.g., thiadiazole-, triazole-, and tetrazole-containing acetamides) offer insights into its likely characteristics and reactivity .
Properties
CAS No. |
62347-72-2 |
|---|---|
Molecular Formula |
C17H23N3OS |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-hexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C17H23N3OS/c1-3-4-5-9-12-20(17-18-14(2)19-22-17)16(21)13-15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-13H2,1-2H3 |
InChI Key |
VEJFONRAQYTWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NC(=NS1)C)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Bromo-5-methyl-1,3,4-thiadiazole Intermediate
The 2-bromo-5-methyl-1,3,4-thiadiazole is a crucial intermediate for further functionalization. It is typically prepared and purified by chromatographic methods, with melting points around 107-108 °C, and characterized by NMR, HPLC, and LC-MS techniques.
Palladium-Catalyzed Coupling Reactions
A common approach to functionalize the thiadiazole ring involves palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings. For example:
These aldehyde intermediates are key for subsequent amide bond formation.
Amide Bond Formation
The phenylacetamide moiety is introduced by coupling the aldehyde or related intermediates with hexylamine or hexyl-substituted amines under amide-forming conditions. Typical conditions include:
- Use of coupling agents or direct amidation in solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base catalysts such as sodium carbonate or potassium phosphate.
- Heating at elevated temperatures (e.g., 100-120 °C) under inert atmosphere.
For example, a reaction mixture containing 2-bromo-5-methyl-1,3,4-thiadiazole, an amine intermediate, and sodium carbonate in N,N-dimethylacetamide was stirred overnight at 120 °C, followed by extraction and chromatographic purification to yield the desired amide product in yields ranging from 13% to 36% depending on the substrate.
Alternative Catalytic Systems
Copper(I) iodide and palladium complexes with triethylamine have also been employed for coupling reactions involving thiadiazole derivatives, typically in acetonitrile at 80 °C for 12 hours. These conditions facilitate the formation of C-N bonds essential for the final compound assembly.
| Step | Starting Material | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Halogenated thiadiazole synthesis | 2-bromo-5-methyl-1,3,4-thiadiazole | - | - | - | - | - | Purified by chromatography, mp 107-108 °C |
| Suzuki coupling | 2-bromo-5-methyl-1,3,4-thiadiazole + (4-formylphenyl)boronic acid | Pd(PPh3)4, K3PO4 | Toluene/ethanol | 55-80 °C | 18 h | 85 | Inert atmosphere, degassed |
| Suzuki coupling | Same as above | Pd(PPh3)4, Na2CO3 | 1,4-dioxane/water | Reflux | Overnight | 51 | Argon atmosphere |
| Amide formation | Halogenated thiadiazole + hexylamine | Na2CO3 or K3PO4 | DMF, DMSO, or DMAc | 100-120 °C | Overnight | 13-36 | Purification by silica gel chromatography |
| Copper-catalyzed coupling | 2-bromo-5-methyl-1,3,4-thiadiazole + amine | CuI, PdCl2(PPh3)2, Et3N | Acetonitrile | 80 °C | 12 h | - | Sealed tube, inert atmosphere |
- The use of palladium catalysts with phosphine ligands is highly effective for coupling reactions involving thiadiazole derivatives, providing moderate to high yields.
- Base choice and solvent polarity significantly influence reaction efficiency; potassium phosphate and sodium carbonate are commonly used bases.
- Elevated temperatures (80-120 °C) and inert atmospheres (nitrogen or argon) are critical to prevent side reactions and catalyst deactivation.
- Purification typically involves silica gel chromatography with gradients of methanol, methylene chloride, or ethyl acetate in hexanes.
- The final compound’s purity and identity are confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.
The preparation of N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide is achieved through a sequence of well-established synthetic steps involving halogenated thiadiazole intermediates, palladium-catalyzed cross-coupling reactions, and amide bond formation under basic conditions. The choice of catalyst, base, solvent, and reaction conditions critically affects the yield and purity of the final product. The methods summarized here are supported by diverse experimental data and represent the current state-of-the-art in the synthesis of this class of thiadiazole-containing amides.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide have been tested against various cancer cell lines. A study reported that several thiadiazole derivatives showed effective suppression of human cancer cell lines such as lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers . Notably, the structure–activity relationship indicates that substituents on the phenyl ring can significantly influence cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have shown efficacy against a range of pathogens. For example, studies indicated that certain thiadiazole compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents .
Neuroprotective Effects
Emerging research suggests that thiadiazole derivatives may have neuroprotective effects. They are being investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways.
Anti-inflammatory Properties
Studies have indicated that compounds with a thiadiazole moiety can exhibit anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Table 1: Heterocyclic Core Comparison
Substituent Effects on Bioactivity and Reactivity
- Methyl vs. Mercapto Groups : The target’s 3-methyl group on the thiadiazole contrasts with the 5-mercapto substituent in ’s derivatives. Mercapto groups increase polarity and metal-binding capacity, whereas methyl groups enhance hydrophobicity and steric bulk .
- Naphthalene vs. Phenyl : Triazole derivatives in incorporate naphthalene, which extends conjugation and may improve π-π stacking interactions compared to the target’s simpler phenyl group .
- Ethoxy and Nitro Groups : The tetrazole compound in includes an ethoxy group, which could enhance solubility, while nitro-substituted acetamides in exhibit strong electron-withdrawing effects, altering reactivity .
Table 2: Substituent Impact on Properties
N-Substituent Variations
- Hexyl Chain : The target’s hexyl group likely enhances lipid solubility and membrane permeability compared to smaller N-substituents (e.g., isopropyl in or phenyl in ).
- Aryl vs. Alkyl Groups : N-Phenyl substituents (–3) may restrict conformational flexibility, whereas alkyl chains (hexyl/isopropyl) could improve bioavailability .
Spectroscopic Characteristics
- IR Spectroscopy : Thiadiazole derivatives () showed C=O stretches at ~1670 cm⁻¹, aligning with the target’s expected acetamide carbonyl peak. Triazoles () displayed distinct –NH stretches (~3262–3302 cm⁻¹) absent in the target due to its N-hexyl group .
- NMR Data: The triazole compound 6b () exhibited aromatic protons at δ 7.20–8.61 ppm, comparable to the target’s phenyl resonances.
Biological Activity
N-Hexyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by a thiadiazole moiety, which is known for its diverse pharmacological properties. The compound's structure can be summarized as follows:
- Thiadiazole Ring : Contributes to biological activity.
- Hexyl Group : Enhances lipophilicity, potentially improving membrane penetration.
- Phenylacetamide Moiety : Often associated with analgesic and anti-inflammatory effects.
Anticancer Activity
Numerous studies have explored the anticancer potential of thiadiazole derivatives. The following table summarizes key findings related to the anticancer activity of compounds similar to this compound:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that several derivatives exhibit significant cytotoxicity against various cancer cell lines. Notably, compounds with substituents on the thiadiazole ring showed enhanced activity.
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have been investigated for their antimicrobial effects. For instance:
- Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with varying degrees of potency depending on structural modifications.
A study highlighted that certain thiadiazole compounds exhibited excellent metabolic stability and bioavailability, making them promising candidates for further development as antimicrobial agents .
The biological activity of this compound and its analogs can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds disrupt critical cellular processes leading to apoptosis in cancer cells.
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation.
- Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA or disrupt its function.
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives against various cancer cell lines. The most potent compounds were identified based on their IC50 values and selectivity towards cancer cells over normal cells .
Another study focused on the structure–activity relationship (SAR) of thiadiazoles, revealing that specific substitutions on the thiadiazole ring significantly influenced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
